
Ceftaroline Fosamil Impurity 17
Overview
Description
Ceftaroline Fosamil Impurity 17 (CAS: 1427207-46-2) is a process-related impurity identified during the synthesis or degradation of ceftaroline fosamil, a fifth-generation cephalosporin antibiotic. Its molecular formula is C₉H₈N₂S₂, with a molecular weight of 208.30 g/mol . Structurally, it is defined as 4-(1-methylpyridin-1-ium-4-yl)-3H-1,3-thiazole-2-thione, featuring a pyridinium-thiazole-thione scaffold . This impurity is critical in pharmaceutical quality control, as its presence in drug formulations must be minimized to ensure safety and efficacy.
Mechanism of Action
Target of Action
Ceftaroline Fosamil, the prodrug of the active metabolite Ceftaroline, is a broad-spectrum cephalosporin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ceftaroline Fosamil inhibits bacterial cell wall synthesis by binding to PBPs . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . The high affinity of Ceftaroline for PBPs is responsible for its potent activity observed against clinically relevant pathogens .
Biochemical Pathways
Ceftaroline Fosamil is converted into bioactive Ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of Ceftaroline occurs to form the microbiologically inactive, open-ring metabolite Ceftaroline M-1 .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of Ceftaroline Fosamil, the maximum Ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the plasma concentration–time curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of Ceftaroline after a single 500 mg dose of Ceftaroline Fosamil was 2.53 h .
Result of Action
Ceftaroline Fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms . It is effective in treating adults with acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP) .
Action Environment
The efficacy of Ceftaroline Fosamil can be influenced by various environmental factors. For instance, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, has led to current empirical antimicrobial treatment options for CAP being compromised in some regions . Ceftaroline fosamil has demonstrated clinical superiority to vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .
Biochemical Analysis
Biochemical Properties
Ceftaroline Fosamil Impurity 17 plays a role in biochemical reactions primarily as a byproduct of ceftaroline fosamil metabolism. It interacts with various enzymes and proteins involved in the metabolic pathways of ceftaroline fosamil. Specifically, it is known to interact with phosphatase enzymes that convert ceftaroline fosamil into its active form, ceftaroline . The nature of these interactions involves the hydrolysis of the beta-lactam ring, leading to the formation of the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Cellular Effects
This compound can influence cellular processes by interacting with cell wall synthesis pathways. It affects cell function by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall biosynthesis inhibition and subsequent bacterial cell lysis . Additionally, the presence of this compound may impact cell signaling pathways and gene expression related to antibiotic resistance mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with penicillin-binding proteins (PBPs) 1 through 3 . By inhibiting these PBPs, it blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . This action leads to bacterial cell lysis and death, similar to the mechanism of action of ceftaroline fosamil .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The impurity is relatively stable in both solid state and solution . Over time, it undergoes hydrolysis, leading to the formation of inactive metabolites . Long-term effects on cellular function observed in in vitro studies include reduced bacterial viability and potential development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the impurity may not exhibit significant toxic effects. At higher dosages, it can lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects observed in these studies indicate that the impurity’s impact is dose-dependent, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of ceftaroline fosamil. It is formed through the hydrolysis of the beta-lactam ring by phosphatase enzymes . This metabolic pathway leads to the production of the inactive metabolite ceftaroline M-1 . The impurity interacts with various enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through mechanisms similar to those of ceftaroline fosamil. It has a median volume of distribution of 20.3 liters . The impurity is converted into its active form in plasma by phosphatase enzymes and is subsequently distributed to various tissues . Its localization and accumulation are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its inhibitory effects on cell wall synthesis . The impurity’s activity is directed towards membrane-bound enzymes, specifically penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is crucial for its function in inhibiting bacterial cell wall biosynthesis and leading to cell lysis.
Biological Activity
Ceftaroline fosamil is a novel cephalosporin antibiotic that exhibits broad-spectrum bactericidal activity against various Gram-positive and Gram-negative pathogens. However, its impurity, specifically Ceftaroline Fosamil Impurity 17, has garnered attention in recent research due to its potential implications in pharmacological efficacy and safety. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against resistant strains, and relevant studies.
Ceftaroline, the active metabolite of ceftaroline fosamil, functions primarily through binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding leads to cell lysis and death of susceptible bacteria. Notably, ceftaroline has a high affinity for PBP 2a, which is significant for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Efficacy Against Pathogens
Ceftaroline demonstrates substantial in vitro activity against a range of pathogens, including:
- Gram-positive bacteria : Effective against MRSA and Streptococcus pneumoniae, with MIC values ranging from 0.004 to 0.025 µg/mL.
- Gram-negative bacteria : While ceftaroline shows activity against some Enterobacteriaceae, it is less effective against those producing extended-spectrum beta-lactamases (ESBLs) .
Table 1: Summary of MIC Values for Ceftaroline
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | ≤0.5 |
Streptococcus pneumoniae | 0.004 - 0.025 |
Enterobacteriaceae | <0.016 - >32 |
Pharmacokinetics and Safety Profile
Ceftaroline fosamil is rapidly converted into its active form in the bloodstream through enzymatic hydrolysis. The pharmacokinetic profile reveals:
- Half-life : Approximately 2.7 hours in healthy adults.
- Plasma protein binding : Roughly 20%, suggesting low potential for drug-drug interactions.
- Excretion : About 90% of the drug is eliminated via urine .
In clinical trials, ceftaroline demonstrated a favorable safety profile, with adverse events similar to those observed with ceftriaxone, including gastrointestinal disturbances and headache .
Case Studies and Clinical Trials
Several pivotal studies have assessed the efficacy of ceftaroline fosamil in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). A notable trial compared it with ceftriaxone:
Scientific Research Applications
Chemical Profile
- Molecular Formula : C9H8N2S2
- Molecular Weight : 208.30 g/mol
- CAS Number : 1427207-46-2
Analytical Method Development
Ceftaroline Fosamil Impurity 17 is primarily utilized in the development and validation of analytical methods. Its presence in formulations necessitates rigorous testing to ensure drug purity and efficacy. The impurity serves as a reference standard in various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying impurities in drug formulations.
- Mass Spectrometry (MS) : Helps in identifying the molecular structure and weight of the impurity.
- Nuclear Magnetic Resonance (NMR) : Assists in elucidating the chemical structure of the impurity.
These methods are crucial for meeting regulatory requirements set by agencies such as the FDA and EMA during the approval process for new drugs.
Quality Control Applications
In pharmaceutical manufacturing, ensuring the quality of drug products is paramount. This compound plays a significant role in:
- Quality Control (QC) : It is used as a standard reference in QC laboratories to monitor the levels of impurities during the production of Ceftaroline Fosamil.
- Stability Testing : Assessing how impurities affect the stability of the drug over time under various environmental conditions.
By utilizing this compound in these processes, manufacturers can ensure that their products meet safety and efficacy standards.
Regulatory Compliance
The identification and quantification of impurities like this compound are critical for compliance with regulatory standards. The pharmaceutical industry must adhere to guidelines that dictate acceptable levels of impurities in drug substances. This includes:
- Abbreviated New Drug Applications (ANDA) : The impurity is relevant in submissions for generic drug approvals, where demonstrating similarity to the reference listed drug is essential.
- Drug Master Files (DMF) : Information regarding impurities is often included to provide transparency about manufacturing processes and quality control measures.
Case Studies and Research Findings
Several studies have highlighted the importance of monitoring impurities like this compound:
- A study published by Pharmaffiliates noted that understanding impurities is vital for developing effective treatments using Ceftaroline Fosamil, especially against resistant bacterial strains .
- Research has shown that specific impurities can impact the pharmacokinetics and pharmacodynamics of drugs, necessitating thorough investigation during drug development .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for structural elucidation of Ceftaroline Fosamil Impurity 17?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon nuclei mapping, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₈N₂S₂, MW 208.30) . Compare spectral data with pharmacopeial reference standards (e.g., USP) to validate identity. For purity assessment, employ reversed-phase HPLC with UV detection, ensuring a resolution ≥2.0 between Impurity 17 and adjacent peaks .
Q. How should researchers ensure the purity of this compound during synthesis?
- Methodology : Implement orthogonal methods such as HPLC-UV and LC-MS to monitor reaction intermediates. Use preparative chromatography for isolation, followed by elemental analysis (C, H, N, S) to confirm stoichiometry. Purity thresholds should align with ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities in drug substances) .
Q. What storage conditions are optimal for maintaining Impurity 17 stability?
- Methodology : Store lyophilized samples at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using forced degradation protocols (acid/base hydrolysis, oxidative stress). Track impurity profiles via validated stability-indicating assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification across different analytical batches?
- Methodology : Perform statistical analysis (e.g., ANOVA, Grubbs’ test) to identify outliers. Validate instrument calibration using certified reference materials (CRMs) and ensure method robustness by varying chromatographic parameters (column lot, mobile phase pH). Cross-validate results with an orthogonal technique, such as capillary electrophoresis or NMR qNMR .
Q. What strategies are effective for developing a sensitive HPLC method to detect Impurity 17 at trace levels (<0.05%)?
- Methodology : Optimize column chemistry (e.g., C18 with 1.8 µm particle size) and gradient elution (acetonitrile-phosphate buffer, pH 3.0) to enhance peak symmetry. Employ diode-array detection (DAD) at λ = 254 nm and validate limit of detection (LOD) via signal-to-noise ratio (S/N ≥3:1). Use matrix-matched calibration to minimize matrix effects .
Q. How can synthetic pathways for Impurity 17 be optimized to minimize co-eluting byproducts?
- Methodology : Apply design of experiments (DoE) to evaluate reaction variables (temperature, catalyst concentration). Characterize byproducts via LC-MS/MS and isolate persistent impurities using preparative HPLC. Incorporate green chemistry principles (e.g., solvent substitution) to reduce toxic intermediates .
Q. What approaches validate the absence of genotoxic impurities in Ceftaroline Fosamil batches containing Impurity 17?
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
A detailed comparison of Ceftaroline Fosamil Impurity 17 with other related impurities is provided below:
Table 1: Structural and Molecular Properties of Ceftaroline Fosamil Impurities
Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
---|---|---|---|---|
Impurity 17 | C₉H₈N₂S₂ | 208.30 | Pyridinium-thiazole-thione core | 1427207-46-2 |
Impurity 15 | C₆H₉N₄O₆PS | 296.20 | Phosphorothioate group, smaller heterocycle | Not provided |
Impurity 16 | C₂₄H₂₈N₈O₉PS₄ | 731.77 | Complex macrocycle with sulfur and phosphorus | Not provided |
Impurity 18 | C₂₂H₂₁N₈O₈PS₄ | 684.69 | Thiadiazole and phosphate linkages | Not provided |
Impurity 19 | C₁₃H₁₅N₆O₉PS₂ | 494.40 | Mixed thiazole-phosphate backbone | Not provided |
Impurity 20 | C₃₆H₂₈N₄O₄S₃ | 676.84 | Extended aromatic system with thioether bonds | Not provided |
Key Observations :
- Size and Complexity : Impurity 17 is structurally simpler compared to Impurities 16, 18, and 20, which contain extended aromatic systems or phosphorus-sulfur linkages .
- Functional Groups : Unlike Impurities 15 and 19, which include phosphate or phosphorothioate groups, Impurity 17 lacks phosphorus, featuring instead a thione group (–C=S) critical for its identification .
- Analytical Differentiation : The smaller molecular weight of Impurity 17 allows for distinct retention times in liquid chromatography (e.g., HPLC), differentiating it from larger impurities like Impurity 16 (731.77 g/mol) .
Analytical and Pharmacokinetic Considerations
- Detection Methods : Impurity 17 is quantified using HPLC with UV detection, similar to other impurities. Its collision cross-section (CCS) values (e.g., 135.9 Ų for [M+H]⁺) aid in mass spectrometry-based identification .
- Stability Profile : The thione group in Impurity 17 may render it less stable under basic conditions compared to impurities with phosphate esters (e.g., Impurity 18) .
- Synthetic Origin : Impurity 17 likely arises during the synthesis of ceftaroline’s thiazole-containing side chain, whereas Impurities 15 and 19 originate from phosphorylation or degradation steps .
Toxicological and Regulatory Significance
- Regulatory Compliance : Impurity 17 is included in pharmacopeial standards (e.g., CATO, TLC Pharmaceuticals) with purity >95%, emphasizing its control in drug batches .
Preparation Methods
Chemical Identity and Significance
- Chemical Name: 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate
- Molecular Formula: C9H8N2S2
- Molecular Weight: 208.3 g/mol
- CAS Number: 1427207-46-2
This impurity is structurally characterized by the presence of a pyridinium ring and a thiazole thiolate moiety, making it distinct among ceftaroline fosamil related impurities. It is primarily of interest for pharmaceutical impurity profiling and analytical method validation.
Representative Process Example from Patent Literature
A representative purification process relevant to ceftaroline fosamil intermediates, which can be adapted for impurity isolation, includes the following steps:
Step | Conditions & Details | Purpose/Outcome |
---|---|---|
1 | Dissolve crude intermediate in isopropanol (1:2 to 1:4 w/v) at 25-80°C with stirring | Achieve complete dissolution |
2 | Add dropwise a solvent mixture of MTBE and/or n-hexane (1:10 to 1:100 w/v ratio) while cooling to -10°C to 10°C | Induce crystallization of target impurity or intermediate |
3 | Stir at low temperature for 0.5 to 3 hours | Promote crystal growth and purity |
4 | Filter and dry the solid under reduced pressure at 15-25°C | Obtain purified solid with ~99.3-99.5% purity and 86-87% yield |
This process is scalable and suitable for industrial production, ensuring high purity and yield of the target compound or impurity.
Comparative Data on Purification Outcomes
The following table summarizes typical purification results for ceftaroline fosamil intermediates analogous to impurity preparation, highlighting yield and purity under different solvent and temperature conditions:
Embodiment | Solvent System | Temperature (°C) | Stirring Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
1 | Acetone + MTBE/n-Hexane | 10 | 0.5 | 86.4 | 99.5 |
2 | Ethanol + MTBE | 0 | 3 | 87.1 | 99.35 |
3 | Water + Acetonitrile + Ethanol | 0 to 20 | 2 to 3 | 80-82 | 99.2-99.4 |
These data reflect the efficiency of solvent selection, temperature control, and crystallization time in achieving high purity and yield, which are critical parameters in impurity preparation.
Research Findings and Analytical Considerations
Purity Assessment: High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of the isolated impurity, with purity levels typically exceeding 99% after purification.
Process Optimization: Adjusting solvent ratios, temperature profiles, and addition rates are key to optimizing crystallization and maximizing yield while minimizing degradation or loss of the impurity.
Industrial Relevance: The described methods are scalable and have been demonstrated at kilogram scale for related ceftaroline fosamil intermediates, indicating feasibility for impurity preparation in pharmaceutical manufacturing settings.
Summary Table of Key Preparation Parameters for Ceftaroline Fosamil Impurity 17
Parameter | Typical Range/Value | Notes |
---|---|---|
Primary Solvent | Acetone, Ethanol, Isopropanol | Used for dissolution of crude intermediate |
Secondary Solvent | MTBE, n-Hexane, Ethanol | Added dropwise to induce crystallization |
Temperature (Dissolution) | 25°C to 80°C | Ensures complete dissolution |
Temperature (Crystallization) | -10°C to 10°C (or 0°C to 20°C) | Controls crystallization and purity |
Stirring Time | 0.5 to 3 hours | Ensures complete crystallization |
Yield | 80% to 87% | High recovery of purified compound |
Purity (HPLC) | >99.3% | High chromatographic purity |
Drying Conditions | 15°C to 25°C under reduced pressure | Removes residual solvents |
Properties
IUPAC Name |
4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZRPWWEZXDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427207-46-2 | |
Record name | [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.